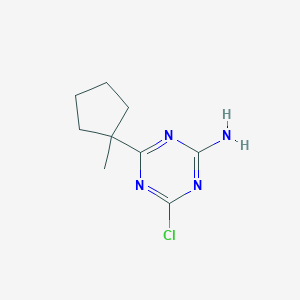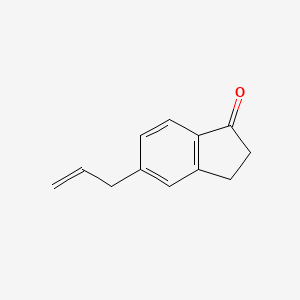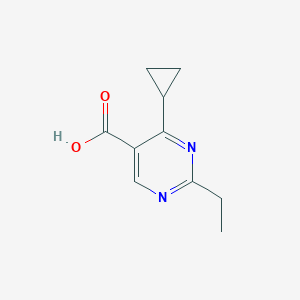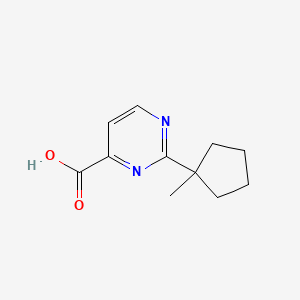![molecular formula C8H18N2 B13181887 1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
1-[(Methylamino)methyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methylamino)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of cyclohexanamine, where a methylamino group is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine. One common method includes the following steps:
Formation of an imine intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Methylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
1-[(Methylamino)methyl]cyclohexan-1-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine chemistry.
Medicine: Investigated for potential therapeutic applications, including its use as an anesthetic or analgesic.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(Methylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: The parent compound, lacking the methylamino group.
Ketamine: A structurally related compound with anesthetic properties.
Methamphetamine: Another amine derivative with stimulant effects.
Uniqueness
1-[(Methylamino)methyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1-(methylaminomethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-10-7-8(9)5-3-2-4-6-8/h10H,2-7,9H2,1H3 |
Clave InChI |
FIWUYHSUFYCUNV-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)

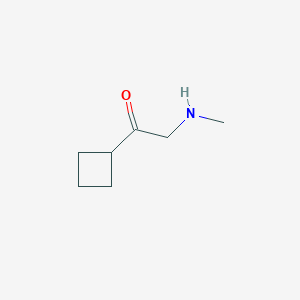
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
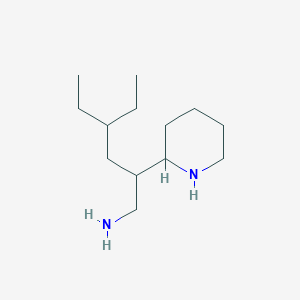
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
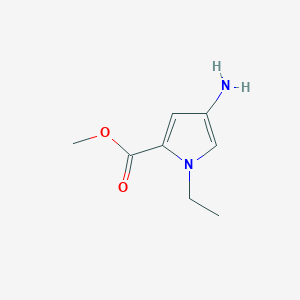
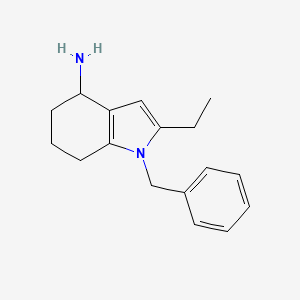
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
